molecular formula C11H9ClO3 B3316245 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one CAS No. 95359-57-2

3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one

Cat. No.: B3316245
CAS No.: 95359-57-2
M. Wt: 224.64 g/mol
InChI Key: CCBSQYZPJHICCR-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria . This particular compound, with its unique substitution pattern, exhibits interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For this compound, the starting materials would include 3-chloro-4-methoxyphenol and ethyl acetoacetate. The reaction is carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The biological activity of 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

  • 3-Chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one
  • 4-Methyl-2H-chromen-2-one
  • 3-Bromo-4-methoxy-6-methyl-2H-chromen-2-one

Comparison: 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes .

Properties

IUPAC Name

3-chloro-4-methoxy-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-3-4-8-7(5-6)10(14-2)9(12)11(13)15-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBSQYZPJHICCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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